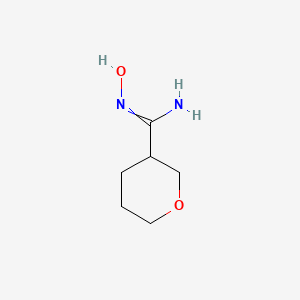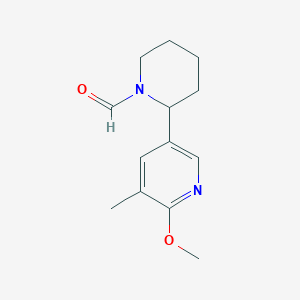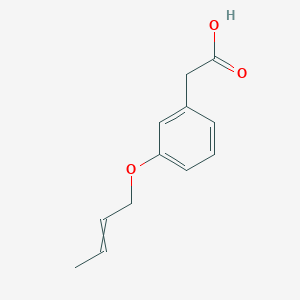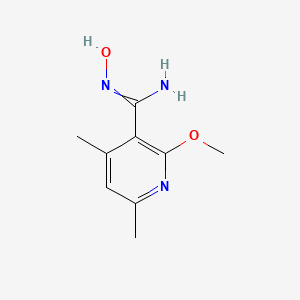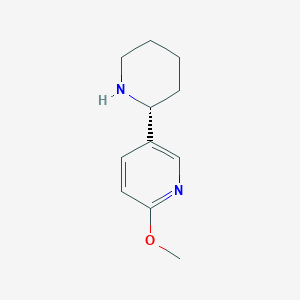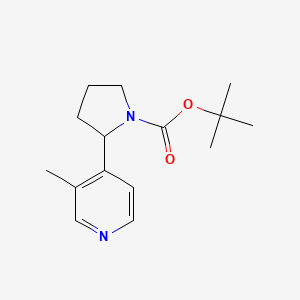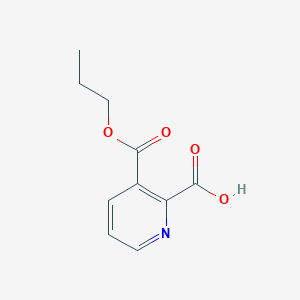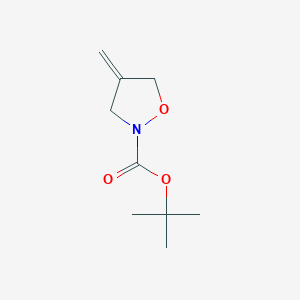
Cadmium(2+);acetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+);acetate;hydrate, also known as cadmium acetate dihydrate, is a chemical compound with the formula Cd(O2CCH3)2(H2O)2. It is marketed both as an anhydrous form and as a dihydrate, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography .
Preparation Methods
Cadmium acetate dihydrate can be synthesized by treating cadmium oxide with acetic acid: [ \text{CdO} + 2 \text{CH}_3\text{CO}_2\text{H} + \text{H}_2\text{O} \rightarrow \text{Cd(O}_2\text{CCH}_3\text{)}_2(\text{H}_2\text{O})_2 ] It can also be prepared by treating cadmium nitrate with acetic anhydride .
Chemical Reactions Analysis
Cadmium acetate dihydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Cadmium acetate can be reduced to cadmium metal or oxidized to cadmium oxide.
Substitution: It can react with trioctylphosphine selenide to form cadmium selenide, a semiconductor material.
Coordination Reactions: Cadmium acetate forms coordination polymers, featuring acetate ligands interconnecting cadmium centers.
Scientific Research Applications
Cadmium acetate dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cadmium selenide and related semiconductors.
Biology and Medicine: Cadmium compounds are studied for their toxicological effects and potential therapeutic applications.
Industry: It is used in the production of cadmium oxide thin films, which are used in gas sensors, phototransistors, and diodes.
Mechanism of Action
Cadmium acetate exerts its effects through various molecular targets and pathways:
Toxicity: Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage.
Carcinogenicity: Cadmium compounds are considered Group 1 carcinogens by the International Agency for Research on Cancer (IARC).
Autophagy Inhibition: Cadmium exposure can lead to the recruitment of mTORC1 to lysosomes, contributing to autophagy inhibition and lysosomal dysfunction.
Comparison with Similar Compounds
Cadmium acetate dihydrate can be compared with other cadmium compounds:
Cadmium chloride: Similar in toxicity and applications but differs in solubility and reactivity.
Cadmium sulfate: Used in electroplating and as a pigment, with different solubility properties.
Cadmium nitrate: Used in the preparation of other cadmium compounds and in pyrotechnics.
Cadmium acetate dihydrate is unique due to its specific coordination geometry and its use as a precursor in semiconductor synthesis.
Properties
Molecular Formula |
C2H5CdO3+ |
|---|---|
Molecular Weight |
189.47 g/mol |
IUPAC Name |
cadmium(2+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Cd.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |
InChI Key |
DBCODVPRFJUNIB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].O.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


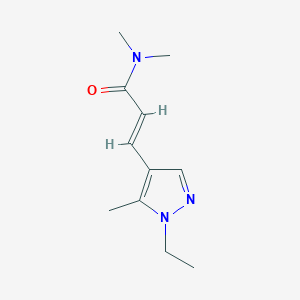
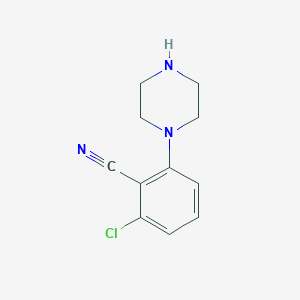

![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
